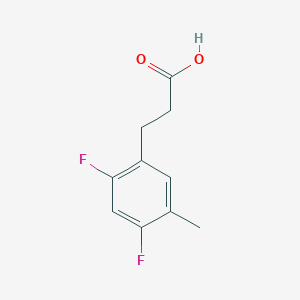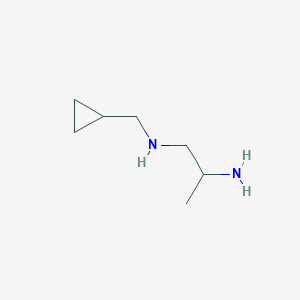
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an ethyl ester group, a 2,4-dimethoxybenzyl moiety, and a fluorine atom attached to the indoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the indoline nitrogen attacks a suitable electrophile, such as a benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,4-dimethoxybenzyl)-indoline-2-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Ethyl 1-(2,4-dimethoxybenzyl)-7-chloroindoline-2-carboxylate: Contains a chlorine atom instead of fluorine, which may influence its physicochemical properties and interactions.
Ethyl 1-(2,4-dimethoxybenzyl)-7-bromoindoline-2-carboxylate: Contains a bromine atom, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22FNO4 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl 1-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C20H22FNO4/c1-4-26-20(23)17-10-13-6-5-7-16(21)19(13)22(17)12-14-8-9-15(24-2)11-18(14)25-3/h5-9,11,17H,4,10,12H2,1-3H3 |
Clé InChI |
VFBRDQHFNSCSLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2=C(N1CC3=C(C=C(C=C3)OC)OC)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


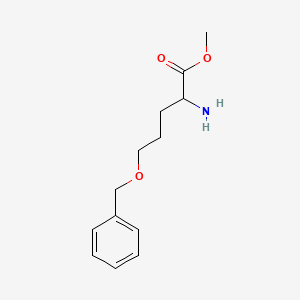

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
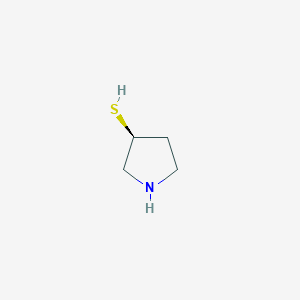
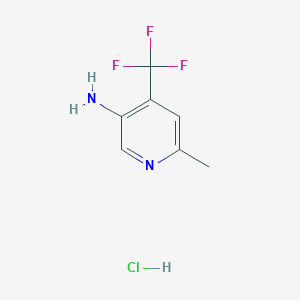
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)


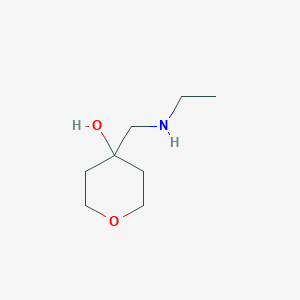
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
